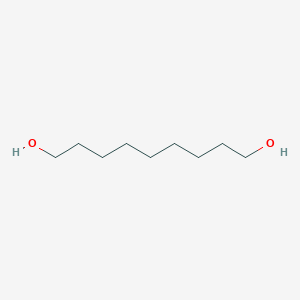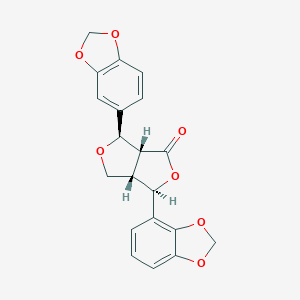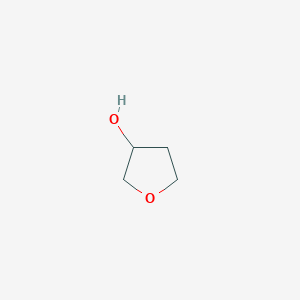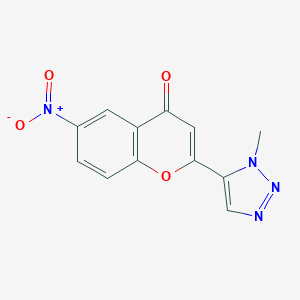
2-(3-methyltriazol-4-yl)-6-nitrochromen-4-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3-methyltriazol-4-yl)-6-nitrochromen-4-one is a synthetic organic compound that belongs to the class of benzopyran derivatives. This compound is characterized by the presence of a benzopyran core structure, which is fused with a triazole ring and a nitro group. The unique combination of these functional groups imparts specific chemical and biological properties to the compound, making it of interest in various scientific research fields.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-methyltriazol-4-yl)-6-nitrochromen-4-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Benzopyran Core: The benzopyran core can be synthesized through the cyclization of appropriate precursors, such as salicylaldehyde derivatives, under acidic or basic conditions.
Introduction of the Triazole Ring: The triazole ring can be introduced via a click chemistry reaction, specifically the Huisgen 1,3-dipolar cycloaddition, between an alkyne and an azide.
Nitration: The nitro group can be introduced through nitration reactions using nitrating agents such as nitric acid or a mixture of nitric acid and sulfuric acid.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
化学反应分析
Types of Reactions
2-(3-methyltriazol-4-yl)-6-nitrochromen-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: The nitro group can be reduced to an amino group using reducing agents like tin(II) chloride or catalytic hydrogenation.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Tin(II) chloride in hydrochloric acid or catalytic hydrogenation using palladium on carbon.
Substitution: Nucleophiles such as amines or electrophiles such as alkyl halides.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted benzopyran derivatives.
科学研究应用
2-(3-methyltriazol-4-yl)-6-nitrochromen-4-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic applications in drug development.
Industry: Used in the development of new materials and chemical processes.
作用机制
The mechanism of action of 2-(3-methyltriazol-4-yl)-6-nitrochromen-4-one depends on its specific interactions with molecular targets. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in biological pathways.
Interacting with Receptors: Modulating receptor activity to influence cellular signaling.
Altering Gene Expression: Affecting the expression of genes related to its biological activity.
相似化合物的比较
Similar Compounds
4H-1-Benzopyran-4-one, 2-(1H-1,2,3-triazol-5-yl)-6-nitro-: Lacks the methyl group on the triazole ring.
4H-1-Benzopyran-4-one, 2-(1-methyl-1H-1,2,3-triazol-5-yl)-6-amino-: Contains an amino group instead of a nitro group.
4H-1-Benzopyran-4-one, 2-(1-methyl-1H-1,2,3-triazol-5-yl)-6-hydroxy-: Contains a hydroxy group instead of a nitro group.
Uniqueness
The presence of the nitro group and the specific substitution pattern in 2-(3-methyltriazol-4-yl)-6-nitrochromen-4-one imparts unique chemical and biological properties, distinguishing it from similar compounds
属性
CAS 编号 |
131924-52-2 |
|---|---|
分子式 |
C12H8N4O4 |
分子量 |
272.22 g/mol |
IUPAC 名称 |
2-(3-methyltriazol-4-yl)-6-nitrochromen-4-one |
InChI |
InChI=1S/C12H8N4O4/c1-15-9(6-13-14-15)12-5-10(17)8-4-7(16(18)19)2-3-11(8)20-12/h2-6H,1H3 |
InChI 键 |
PVYDWLAWQPBHFH-UHFFFAOYSA-N |
SMILES |
CN1C(=CN=N1)C2=CC(=O)C3=C(O2)C=CC(=C3)[N+](=O)[O-] |
规范 SMILES |
CN1C(=CN=N1)C2=CC(=O)C3=C(O2)C=CC(=C3)[N+](=O)[O-] |
Key on ui other cas no. |
131924-52-2 |
同义词 |
4H-1-Benzopyran-4-one, 2-(1-methyl-1H-1,2,3-triazol-5-yl)-6-nitro- |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


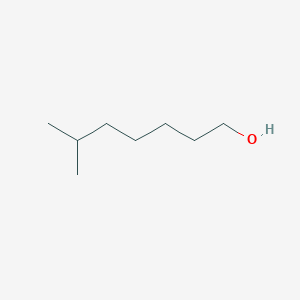

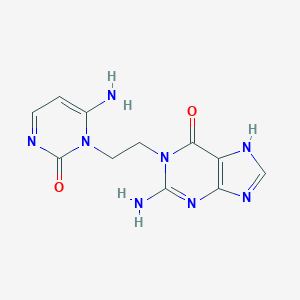




![1-chloro-4-[(4-ethoxyphenoxy)methyl]benzene](/img/structure/B147088.png)


